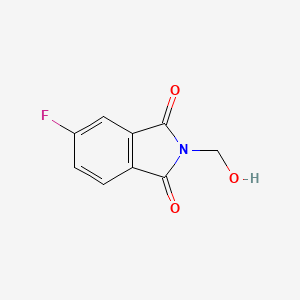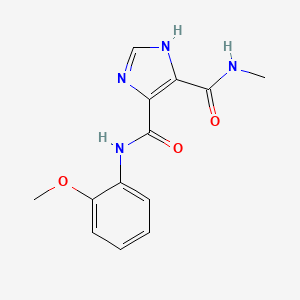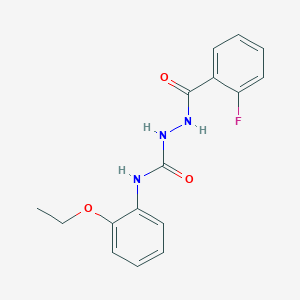
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione, also known as 5F-HMDI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. The antimicrobial activity of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in energy metabolism. It has also been shown to increase the activity of superoxide dismutase, which is an antioxidant enzyme. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to decrease the levels of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatives of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may lead to the discovery of compounds with even greater biological activities.
Méthodes De Synthèse
The synthesis of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 5-fluoroisatoic anhydride with formaldehyde and ammonium acetate in acetic acid at room temperature. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. Another method involves the reaction of 5-fluoroisatoic acid with paraformaldehyde and ammonium acetate in acetic acid at reflux temperature, followed by hydrolysis with sodium hydroxide.
Applications De Recherche Scientifique
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
5-fluoro-2-(hydroxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSRVSFYRUUQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)
![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)


![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)
![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)